5,6-Dimethoxyisoindoline-1,3-dione
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Overview
Description
5,6-Dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic organic compound that belongs to the isoindole family This compound is characterized by its fused ring structure, which includes an isoindole core with methoxy groups at the 5 and 6 positions
Synthetic Routes and Reaction Conditions:
Method 1: One common synthetic route involves the reaction of phthalic anhydride with methoxyamine hydrochloride under acidic conditions to form the intermediate, which is then cyclized to yield 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione.
Method 2: Another method involves the reaction of 5,6-dimethoxyphthalic anhydride with ammonia or primary amines, followed by cyclization under controlled conditions.
Industrial Production Methods:
Carbonate Method: Phthalic anhydride and ammonium carbonate are reacted in a heated vessel, followed by rapid heating to 280-300°C to obtain the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
5,6-Dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Phthalimide: Similar in structure but lacks the methoxy groups.
N-Substituted Isoindoline-1,3-dione: Contains different substituents on the nitrogen atom, leading to varied biological activities.
Indole-3-acetic Acid: A plant hormone with a different core structure but similar functional groups.
Uniqueness: 5,6-Dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of methoxy groups at the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,6-dimethoxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-7-3-5-6(4-8(7)15-2)10(13)11-9(5)12/h3-4H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXWGDBUOZTMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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